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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

Cat. No.: B1332701

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for 2-
Morpholinoacetaldehyde, a key intermediate in various synthetic applications. Due to the
limited availability of detailed public data for the free aldehyde, this document focuses on the
more stable hydrochloride salt, 2-Morpholinoacetaldehyde hydrochloride. The guide presents
available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines
generalized experimental protocols for these techniques, and includes a workflow diagram for
spectroscopic analysis.

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for 2-
Morpholinoacetaldehyde hydrochloride. It is important to note that a complete, detailed
experimental dataset, including multiplicity and coupling constants for *tH NMR and a full peak
list for 13C NMR, is not readily available in the public domain. The data presented here is
compiled from available safety data sheets and chemical supplier information.

'H NMR Data for 2-Morpholinoacetaldehyde
Hydrochloride

Solvent: Chloroform-d (CDClIs)
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. . Coupling
Chemical Shift L .
Protons Multiplicity Integration Constant (J)
(3) ppm
Hz
9.65 Aldehyde (-CHO) Not Specified 1H Not Specified
Morpholine ring
(-CH2-O-CH:- . -
3.72-3.55 Not Specified 8H Not Specified
and -CHz-N-
CHz-)

Note: The broad range for the morpholine protons suggests complex overlapping signals,
which would require higher resolution spectroscopy for detailed assignment.

3C NMR Data for 2-Morpholinoacetaldehyde
Hydrochloride

No experimental 13C NMR data for 2-Morpholinoacetaldehyde or its hydrochloride salt has
been found in publicly accessible databases at the time of this report.

Infrared (IR) Spectroscopy Data for 2-
Moroholi Idehvde Hvdrochlorid

Frequency (cm™?) Functional Group Description

1720 C=0 Aldehyde carbonyl stretch[1]

C-H stretching vibrations of the
2800 - 3000 C-H morpholine ring and the alkyl
chain[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for a
small organic molecule like 2-Morpholinoacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

2-Morpholinoacetaldehyde hydrochloride

Deuterated solvent (e.g., CDClsz, D20, DMSO-de)

NMR tube (5 mm)

Pipette

Vortex mixer

Procedure:

e Sample Preparation:

o

Weigh approximately 5-10 mg of 2-Morpholinoacetaldehyde hydrochloride for *H NMR
(or 20-50 mg for 3C NMR) and transfer it to a clean, dry vial.

o

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

[¢]

Gently vortex the mixture until the sample is fully dissolved.

[¢]

Using a pipette, transfer the solution into a clean NMR tube.
e Instrument Setup:

o Insert the NMR tube into the spinner turbine and adjust the depth according to the
spectrometer's gauge.

o Place the sample into the NMR spectrometer.
o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,
spectral width, acquisition time, relaxation delay).

o Acquire the spectrum.

» Data Processing:

o

Apply Fourier transformation to the raw data.

o Phase correct the spectrum.

o Perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak as a reference.
o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-Morpholinoacetaldehyde hydrochloride

Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.

Agate mortar and pestle

Pellet press

Salt plates (e.g., NaCl or KBr) for liquid films.

Procedure (for solid samples using KBr pellet method):
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e Sample Preparation:

o

Place a small amount of dry KBr powder into an agate mortar.

[¢]

Add a very small amount (1-2 mg) of 2-Morpholinoacetaldehyde hydrochloride.

[¢]

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

[e]

Transfer a portion of the powder into a pellet press.

o

Apply pressure to form a thin, transparent KBr pellet.
o Data Acquisition:
o Place the KBr pellet in the sample holder of the IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum.
o Data Analysis:
o lIdentify the characteristic absorption bands in the spectrum.

o Correlate the frequencies of these bands to specific functional groups using a correlation
chart.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-
Morpholinoacetaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1332701#spectroscopic-data-for-2-
morpholinoacetaldehyde-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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